![molecular formula C17H12Cl2N2O4 B114206 3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro- CAS No. 144294-81-5](/img/structure/B114206.png)
3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro- is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a synthetic compound that has been developed through a specific synthesis method and has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro- is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, which play a key role in various biochemical and physiological processes.
Biochemical and Physiological Effects:
3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro- has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro- in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising compound for use in cancer research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions that could be explored in relation to 3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro-. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another potential direction is to explore its potential use in the treatment of other diseases, such as Alzheimer's disease. Additionally, further studies could be conducted to determine the optimal dosage and administration of this compound for use in research.
Synthesemethoden
The synthesis of 3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro- involves the reaction of 3-nitrobenzaldehyde with acetylacetone and ammonium acetate in the presence of acetic acid. This reaction leads to the formation of 3H-Indol-3-one, which is then further reacted with chloroacetyl chloride and 3-nitrobenzyl chloride to produce 3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro-.
Wissenschaftliche Forschungsanwendungen
3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro- has been extensively researched for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, which make it a promising compound for use in various research fields.
Eigenschaften
CAS-Nummer |
144294-81-5 |
---|---|
Molekularformel |
C17H12Cl2N2O4 |
Molekulargewicht |
379.2 g/mol |
IUPAC-Name |
1-acetyl-2-chloro-2-[chloro-(3-nitrophenyl)methyl]indol-3-one |
InChI |
InChI=1S/C17H12Cl2N2O4/c1-10(22)20-14-8-3-2-7-13(14)16(23)17(20,19)15(18)11-5-4-6-12(9-11)21(24)25/h2-9,15H,1H3 |
InChI-Schlüssel |
DRLZTBLQCVFUEA-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC(=CC=C3)[N+](=O)[O-])Cl)Cl |
Kanonische SMILES |
CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC(=CC=C3)[N+](=O)[O-])Cl)Cl |
Synonyme |
3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.